
3-(chloromethyl)-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(chloromethyl)-4-nitro-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a chloromethyl group at the third position and a nitro group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-4-nitro-1H-pyrazole typically involves the chloromethylation of 4-nitro-1H-pyrazole. One common method includes the reaction of 4-nitro-1H-pyrazole with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(chloromethyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted pyrazoles with various functional groups.
Reduction: 3-(chloromethyl)-4-amino-1H-pyrazole.
Oxidation: 3-(formylmethyl)-4-nitro-1H-pyrazole or 3-(carboxymethyl)-4-nitro-1H-pyrazole.
Applications De Recherche Scientifique
3-(chloromethyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its reactive functional groups.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-(chloromethyl)-4-nitro-1H-pyrazole depends on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(chloromethyl)-1H-pyrazole: Lacks the nitro group, making it less reactive in redox reactions.
4-nitro-1H-pyrazole: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
3-(bromomethyl)-4-nitro-1H-pyrazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.
Uniqueness
3-(chloromethyl)-4-nitro-1H-pyrazole is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C4H4ClN3O2 |
|---|---|
Poids moléculaire |
161.55 g/mol |
Nom IUPAC |
5-(chloromethyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C4H4ClN3O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,1H2,(H,6,7) |
Clé InChI |
DUEBOWIVIZZQDD-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=C1[N+](=O)[O-])CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


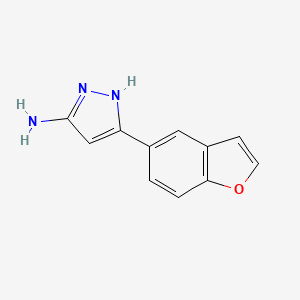
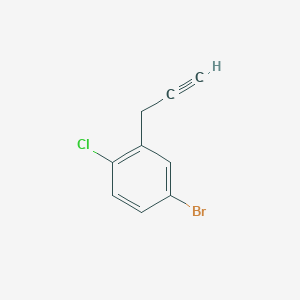
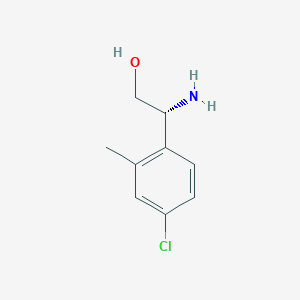
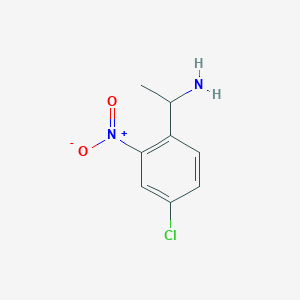

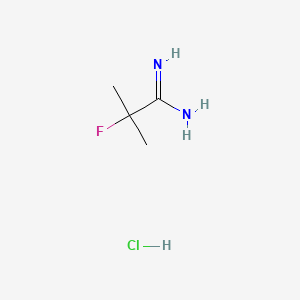
![[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride](/img/structure/B13597521.png)





![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13597570.png)

